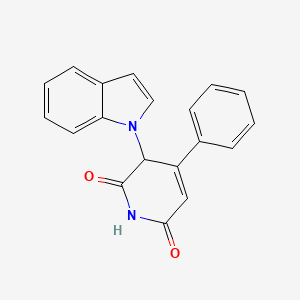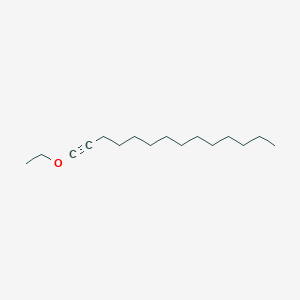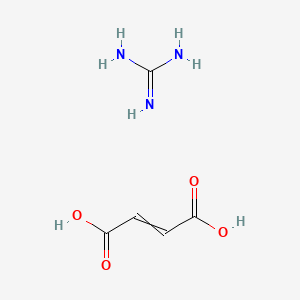
But-2-enedioic acid;guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The preparation of guanidine can be achieved through several synthetic routes. One common method involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Another method involves the use of thiourea derivatives as guanidylating agents, which react with amines to form guanidinium salts . Additionally, transition-metal-catalyzed guanidine synthesis based on classical methods has been developed, including catalytic guanylation reactions of amines with carbodiimides .
Industrial Production Methods: Industrial production of guanidine typically involves a two-step process starting with the reaction of dicyandiamide with ammonium salts, followed by treatment with a base such as sodium methoxide . This method is efficient and widely used in the production of guanidine on a large scale.
化学反应分析
Types of Reactions: Guanidine undergoes various types of chemical reactions, including nucleophilic addition, alkylation, and acylation . It is also known for its strong basicity and ability to form hydrogen bonds, making it a versatile reagent in organic synthesis .
Common Reagents and Conditions: Common reagents used in guanidine reactions include carbodiimides, thiourea derivatives, and transition-metal catalysts . Reaction conditions often involve mild temperatures and the use of polar solvents to facilitate the reactions .
Major Products Formed: The major products formed from guanidine reactions depend on the specific reagents and conditions used. For example, the reaction of guanidine with carbodiimides can yield guanidinium salts, while reactions with alkylating agents can produce N-alkylguanidines .
科学研究应用
Chemistry: In chemistry, guanidine is used as a strong base and a nucleophilic catalyst in various organic reactions . It is also employed in the synthesis of complex organic molecules and as a reagent in peptide synthesis .
Biology: Guanidine derivatives play a crucial role in the metabolism of living organisms and are used in the study of enzyme mechanisms and protein folding . They are also used as DNA minor groove binders and kinase inhibitors .
Medicine: In medicine, guanidine is used to treat muscle weakness and fatigue associated with the myasthenic syndrome of Eaton-Lambert . It is also being investigated for its potential use in treating other neuromuscular disorders .
Industry: Guanidine is used in the production of plastics, explosives, and as a biocidal agent . It is also employed as a catalyst in various industrial processes .
作用机制
Guanidine exerts its effects by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes . It also acts as a strong base, facilitating various chemical reactions through nucleophilic and electrophilic interactions .
相似化合物的比较
Similar Compounds: Similar compounds to guanidine include urea, thiourea, and cyanamide . These compounds share some structural similarities and chemical properties with guanidine.
Uniqueness: Guanidine is unique due to its high basicity and ability to form stable guanidinium ions at physiological pH . This property makes it particularly useful in biological and chemical applications where strong bases are required .
属性
CAS 编号 |
61593-23-5 |
|---|---|
分子式 |
C5H9N3O4 |
分子量 |
175.14 g/mol |
IUPAC 名称 |
but-2-enedioic acid;guanidine |
InChI |
InChI=1S/C4H4O4.CH5N3/c5-3(6)1-2-4(7)8;2-1(3)4/h1-2H,(H,5,6)(H,7,8);(H5,2,3,4) |
InChI 键 |
KHABPRMUUQCJLV-UHFFFAOYSA-N |
规范 SMILES |
C(=CC(=O)O)C(=O)O.C(=N)(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



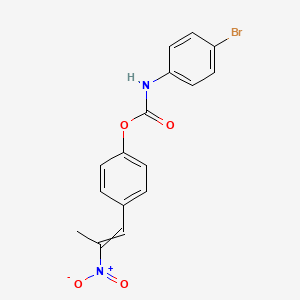
methyl}oxophosphanium](/img/structure/B14586250.png)
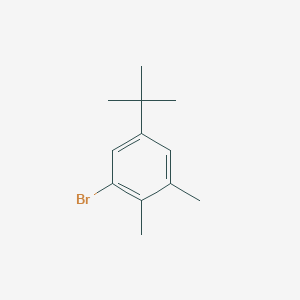
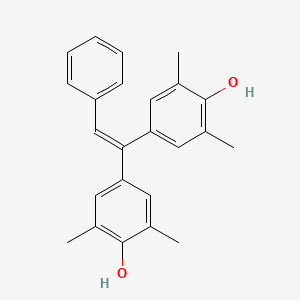
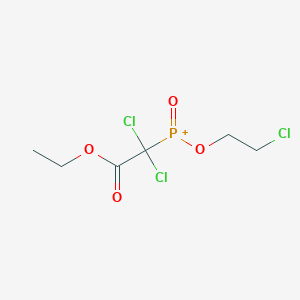
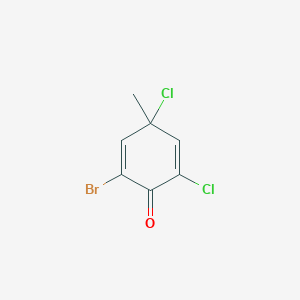
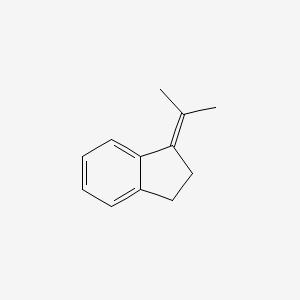

![(3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14586301.png)
![1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy-](/img/structure/B14586304.png)
